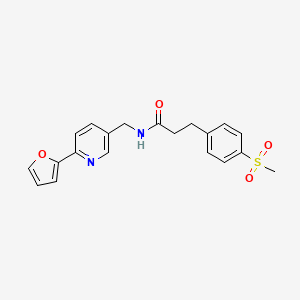

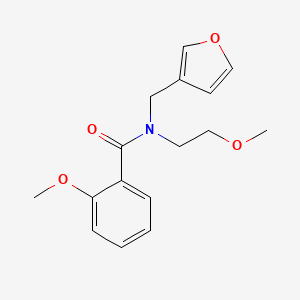

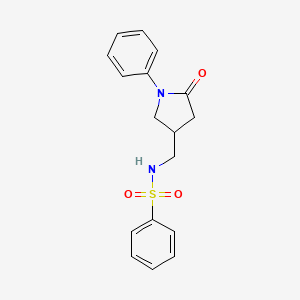

![molecular formula C13H18N2O5 B2641104 tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-08-2](/img/structure/B2641104.png)

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 2470279-08-2 . It has a molecular weight of 282.3 . The IUPAC name for this compound is tert-butyl ®- (2-hydroxy-1- (3-nitrophenyl)ethyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Applications De Recherche Scientifique

Ceftolozane Synthesis

Ceftolozane: is a fifth-generation cephalosporin antibiotic with broad antibacterial activity. It exhibits strong efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Compound 1 serves as a critical intermediate in the synthesis of ceftolozane . The synthetic route involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Overall, compound 1 contributes to the development of effective antibiotics.

Chiral Stationary Phases in HPLC

Tert-butyl phenylcarbamates, including compound 1, have been employed to create chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are essential for separating enantiomers in chiral compounds, making them valuable tools in analytical chemistry . Researchers utilize compound 1 to achieve enantioselective separations, aiding in pharmaceutical and environmental analyses.

Synthesis of Jaspine B Intermediate

Compound 1 also plays a role in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate in the production of the natural product jaspine B . Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection reactions, and the Corey-Fuchs reaction . Researchers explore its potential as an anticancer agent.

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate finds application in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines serve as versatile building blocks in organic synthesis. Compound 1 contributes to the preparation of these intermediates, enabling the efficient construction of complex molecules.

Functionalized Tetrasubstituted Pyrroles

Researchers have utilized compound 1 in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocyclic compounds with diverse applications, including pharmaceuticals and materials science. Compound 1’s involvement enhances the synthetic toolbox for accessing these valuable pyrrole derivatives.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXBGHVKOMHAT-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

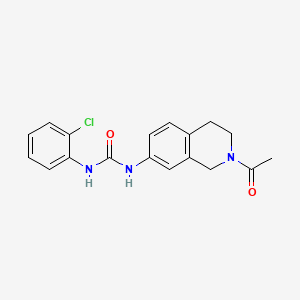

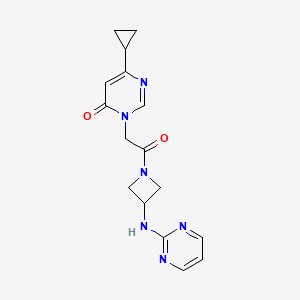

![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)

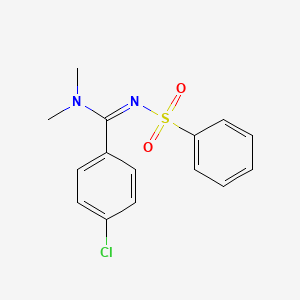

![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)

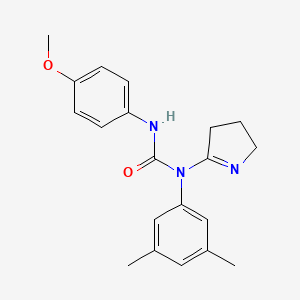

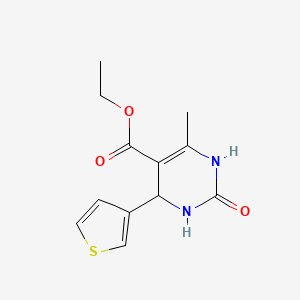

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)

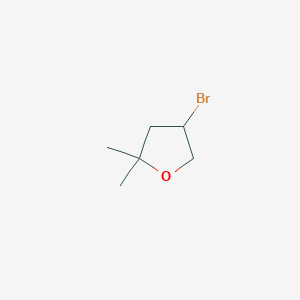

![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)